molecular formula C23H30N2O2 B5062685 (3'R*,4'R*)-1'-(4-biphenylylmethyl)-1,4'-bipiperidine-3',4-diol

(3'R*,4'R*)-1'-(4-biphenylylmethyl)-1,4'-bipiperidine-3',4-diol

Cat. No. B5062685
M. Wt: 366.5 g/mol
InChI Key: DJYANRITHWBEBZ-DHIUTWEWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3'R*,4'R*)-1'-(4-biphenylylmethyl)-1,4'-bipiperidine-3',4-diol, also known as BMS-986166, is a novel small molecule drug that has been developed by Bristol-Myers Squibb for the treatment of autoimmune diseases. This drug has shown promising results in preclinical studies and is currently in phase II clinical trials for the treatment of psoriasis, lupus, and inflammatory bowel disease.

Mechanism of Action

(3'R*,4'R*)-1'-(4-biphenylylmethyl)-1,4'-bipiperidine-3',4-diol works by inhibiting a protein called TYK2, which is involved in the signaling pathways of several cytokines that are important in the development of autoimmune diseases. By inhibiting TYK2, (3'R*,4'R*)-1'-(4-biphenylylmethyl)-1,4'-bipiperidine-3',4-diol reduces the production of these cytokines, which in turn reduces inflammation and improves disease symptoms.
Biochemical and Physiological Effects:
(3'R*,4'R*)-1'-(4-biphenylylmethyl)-1,4'-bipiperidine-3',4-diol has been shown to have several biochemical and physiological effects in preclinical studies. These include reducing the production of pro-inflammatory cytokines, such as IL-12, IL-23, and IFN-γ, and increasing the production of anti-inflammatory cytokines, such as IL-10. In addition, (3'R*,4'R*)-1'-(4-biphenylylmethyl)-1,4'-bipiperidine-3',4-diol has been shown to reduce the activation of immune cells, such as T cells and B cells, which are involved in the development of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One advantage of (3'R*,4'R*)-1'-(4-biphenylylmethyl)-1,4'-bipiperidine-3',4-diol is that it has shown promising results in preclinical studies and is currently in phase II clinical trials. In addition, (3'R*,4'R*)-1'-(4-biphenylylmethyl)-1,4'-bipiperidine-3',4-diol has a well-defined mechanism of action, which makes it easier to study in vitro and in vivo. However, one limitation of (3'R*,4'R*)-1'-(4-biphenylylmethyl)-1,4'-bipiperidine-3',4-diol is that it may have off-target effects, which could lead to unwanted side effects.

Future Directions

There are several future directions for the study of (3'R*,4'R*)-1'-(4-biphenylylmethyl)-1,4'-bipiperidine-3',4-diol. One direction is to further study the effects of (3'R*,4'R*)-1'-(4-biphenylylmethyl)-1,4'-bipiperidine-3',4-diol on different autoimmune diseases, such as multiple sclerosis and type 1 diabetes. Another direction is to study the long-term safety and efficacy of (3'R*,4'R*)-1'-(4-biphenylylmethyl)-1,4'-bipiperidine-3',4-diol in clinical trials. Finally, there is a need to develop more specific TYK2 inhibitors that have fewer off-target effects.

Synthesis Methods

The synthesis of (3'R*,4'R*)-1'-(4-biphenylylmethyl)-1,4'-bipiperidine-3',4-diol involves several steps, including the preparation of the starting materials, the formation of the piperidine ring, and the introduction of the biphenyl group. The final product is obtained through a series of purification steps, including chromatography and crystallization.

Scientific Research Applications

(3'R*,4'R*)-1'-(4-biphenylylmethyl)-1,4'-bipiperidine-3',4-diol has been extensively studied in preclinical models of autoimmune diseases, including psoriasis, rheumatoid arthritis, and lupus. In these models, (3'R*,4'R*)-1'-(4-biphenylylmethyl)-1,4'-bipiperidine-3',4-diol has been shown to reduce inflammation and improve disease symptoms. In addition, (3'R*,4'R*)-1'-(4-biphenylylmethyl)-1,4'-bipiperidine-3',4-diol has also been studied in vitro for its effects on immune cells, such as T cells and B cells.

properties

IUPAC Name

(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(4-phenylphenyl)methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c26-21-10-14-25(15-11-21)22-12-13-24(17-23(22)27)16-18-6-8-20(9-7-18)19-4-2-1-3-5-19/h1-9,21-23,26-27H,10-17H2/t22-,23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYANRITHWBEBZ-DHIUTWEWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2CCN(CC2O)CC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1N2CCC(CC2)O)O)CC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[(4-phenylphenyl)methyl]piperidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.